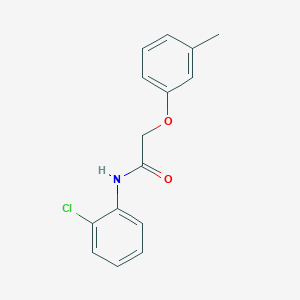

N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide

Description

Contextualization of Acetamide (B32628) and Phenoxyacetamide Derivatives in Contemporary Chemical Biology

The acetamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a vast array of biologically active compounds. Molecules containing an acetamide linkage are known to exhibit a wide spectrum of therapeutic properties. nih.gov Similarly, phenoxyacetamide derivatives are recognized as significant pharmacophores, with many compounds from this class being investigated for various therapeutic applications. nih.gov The versatility of the phenoxyacetamide core allows for structural modifications that can enhance pharmacological characteristics. nih.gov

Research into analogous compounds has revealed a multitude of biological activities, underscoring the potential of this chemical class. These activities include, but are not limited to:

Anticancer

Anti-inflammatory

Analgesic

Antimicrobial

Anticonvulsant

Antioxidant nih.gov

The established biological importance of both acetamide and phenoxyacetamide scaffolds provides a strong foundation for the investigation of novel derivatives such as N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide.

Rationale for Comprehensive Investigation of this compound

The impetus for a thorough investigation of this compound stems from two key areas: its unique structural features and the promising biological activities observed in closely related compounds.

The molecular architecture of this compound suggests significant potential for biological interactions. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The key structural components of this compound contribute to its pharmacophore potential:

N-(2-chlorophenyl) group: The presence of a chlorine atom on the phenyl ring can influence the compound's electronic properties and its ability to form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions. The substitution pattern on the phenyl ring is a critical determinant of biological activity in many N-phenylacetamide derivatives.

2-(3-methylphenoxy) group: The phenoxy moiety is a common feature in many biologically active compounds. The ether oxygen can act as a hydrogen bond acceptor, a crucial interaction in many biological systems. nih.gov The methyl group's position on the phenoxy ring can also influence the compound's conformation and binding affinity.

Acetamide Linker: The amide bond is a stable and common functional group in a vast array of molecules, including many pharmaceuticals. It can participate in hydrogen bonding as both a donor and an acceptor, contributing to the stability of ligand-protein complexes.

The combination of these features in a single molecule creates a unique three-dimensional arrangement of atoms and functional groups that could potentially interact with specific biological targets.

The rationale for investigating this compound is further strengthened by the diverse biological activities reported for analogous compounds. For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their potential as antibacterial and anticancer agents. mdpi.comnih.gov

Similarly, phenoxyacetamide derivatives have been the subject of extensive research. Studies have demonstrated their potential as:

Anticancer Agents: Certain phenoxyacetamide derivatives have shown the ability to induce apoptosis in cancer cells. nih.gov

Monoamine Oxidase (MAO) Inhibitors: A series of 2-phenoxyacetamide (B1293517) analogues were identified as potent and selective inhibitors of MAO-A and MAO-B, enzymes that are important targets for antidepressant drugs. mdpi.com

P-glycoprotein (Pgp) Inhibitors: Some phenoxy-N-phenylacetamide derivatives have been shown to inhibit P-glycoprotein, a protein associated with multidrug resistance in tumor cells. researchgate.net

Insecticidal Agents: Novel phenoxyacetamide derivatives have been synthesized and tested for their insecticidal efficacy against agricultural pests. researchgate.net

The following table summarizes the observed biological activities in compounds structurally related to this compound, providing a compelling case for its further scientific exploration.

| Compound Class | Observed Biological Activities |

| N-phenylacetamide Derivatives | Antibacterial, Nematicidal mdpi.com |

| Phenoxyacetamide Derivatives | Anticancer, Antioxidant nih.gov |

| 2-Phenoxyacetamide Analogues | Monoamine Oxidase (MAO) Inhibition mdpi.com |

| Phenoxy-N-phenylacetamide Derivatives | P-glycoprotein (Pgp) Inhibition researchgate.net |

The promising results from these related studies suggest that this compound is a compelling candidate for future research to determine its own unique biological activity profile.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-11-5-4-6-12(9-11)19-10-15(18)17-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIGGSRYBJBCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350202 | |

| Record name | N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62095-52-7 | |

| Record name | N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Chlorophenyl 2 3 Methylphenoxy Acetamide

Established and Proposed Synthetic Routes to N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide

The most common and established route for synthesizing N-aryl-2-phenoxyacetamide derivatives is a sequential two-step process. This involves first creating an amide bond to form an α-halo-N-aryl acetamide (B32628) intermediate, which is then coupled with a phenol (B47542) to form the final ether linkage.

Precursor Synthesis and Optimization

The synthesis of this compound requires two primary precursors: 2-chloro-N-(2-chlorophenyl)acetamide and 3-methylphenol .

The key intermediate, 2-chloro-N-(2-chlorophenyl)acetamide, is typically synthesized through the N-acylation of 2-chloroaniline (B154045) with chloroacetyl chloride. ijpsr.infonih.gov This reaction is a standard method for forming α-chloroacetamides. tandfonline.com The reaction is often carried out in an inert solvent, such as glacial acetic acid or toluene, and may involve a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.govgoogle.com The reaction conditions are generally mild, often proceeding at room temperature or with gentle warming to ensure completion. ijpsr.info

The second precursor, 3-methylphenol (also known as m-cresol), is a commercially available reagent and typically does not require synthesis in this context.

Optimization of the precursor synthesis primarily focuses on the chloroacetylation step. Key parameters include the choice of solvent, the type of base used, reaction temperature, and duration. The goal is to maximize the yield of 2-chloro-N-(2-chlorophenyl)acetamide while minimizing side reactions, such as the hydrolysis of chloroacetyl chloride. tandfonline.com

Amide Bond Formation Strategies

The formation of the amide bond in the precursor 2-chloro-N-(2-chlorophenyl)acetamide is a critical step. The most direct method is the reaction between 2-chloroaniline and chloroacetyl chloride. ijpsr.infonih.gov This reaction exemplifies a nucleophilic acyl substitution where the amine acts as the nucleophile attacking the highly electrophilic acid chloride.

Several strategies have been developed for amide bond formation in organic synthesis, although the acid chloride method is prevalent for this class of compounds due to the high reactivity and availability of the starting materials. tandfonline.com

Interactive Table: Common Reagents for Amide Bond Formation

| Reagent 1 (Amine) | Reagent 2 (Acylating Agent) | Coupling Agent/Base | Solvent | Typical Conditions |

| 2-Chloroaniline | Chloroacetyl chloride | Sodium Acetate / Triethylamine | Glacial Acetic Acid / Toluene | 0°C to Room Temperature |

| Aniline | Carboxylic Acid | DCC (Dicyclohexylcarbodiimide) | DCM (Dichloromethane) | Room Temperature |

| Amine | Carboxylic Acid | TBTU (Tetramethyluronium) | DCM / Lutidine | Room Temperature |

| Amine | Carboxylic Acid | CDI (Carbonyldiimidazole) | DCM / DMAP | Room Temperature |

This table presents general strategies for amide bond formation; the first entry is the most directly applicable to the synthesis of the precursor.

Phenoxy Ether Formation Methods

The final step in the synthesis of this compound is the formation of the phenoxy ether bond. This is typically achieved through the Williamson ether synthesis . gold-chemistry.orgjk-sci.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of the chlorine atom from 2-chloro-N-(2-chlorophenyl)acetamide by the phenoxide ion of 3-methylphenol. wikipedia.orgmasterorganicchemistry.com

The phenoxide is generated in situ by treating 3-methylphenol with a base. The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate, sodium hydroxide, or sodium hydride. gold-chemistry.orgjk-sci.com The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile (B52724), or dimethylformamide (DMF), which facilitates the SN2 mechanism. jk-sci.comchemistrytalk.org Heating the reaction mixture is often required to drive the reaction to completion.

Interactive Table: Typical Conditions for Phenoxy Ether Formation

| Electrophile | Nucleophile (Phenol) | Base | Solvent | Temperature |

| 2-Chloro-N-(2-chlorophenyl)acetamide | 3-Methylphenol | Potassium Carbonate (K₂CO₃) | Acetone / Acetonitrile | Reflux |

| 2-Chloro-N-phenylacetamide | Substituted Phenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux |

| Alkyl Halide | Phenol | Sodium Hydroxide (NaOH) | Dimethylformamide (DMF) | 50-100°C |

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design of analogs of this compound is a common strategy in drug discovery to explore structure-activity relationships (SAR). galaxypub.co By systematically modifying different parts of the molecule—namely the phenoxy moiety and the chlorophenyl ring—researchers can investigate how these changes affect the compound's biological activity. The synthetic route is amenable to these modifications, as a variety of substituted phenols and anilines can be used as starting materials. researchgate.net

Structural Modifications of the Phenoxy Moiety

The phenoxy portion of the molecule can be readily altered by substituting 3-methylphenol with other substituted phenols in the Williamson ether synthesis step. This allows for the introduction of a wide range of functional groups at various positions on the phenyl ring, enabling the study of electronic and steric effects.

For example, researchers have synthesized phenoxyacetamide derivatives with substituents such as halogens, nitro groups, and alkyl groups on the phenoxy ring to enhance anti-inflammatory and other biological activities. nih.gov The synthesis of carvacroxyacetic acid, a precursor for N-phenyl-2-phenoxyacetamides, highlights the versatility in modifying this part of the structure. researchgate.net

Interactive Table: Examples of Analogs with Modified Phenoxy Moieties

| Base Structure | Phenol Used for Derivatization | Resulting Phenoxy Moiety | Reference |

| 2-Chloro-N-aryl-acetamide | 2,4,5-Trichlorophenol | 2-(2,4,5-Trichlorophenoxy) | mdpi.com |

| 2-Chloro-N-aryl-acetamide | Naphthalene-1-ol | 2-(Naphthalen-1-yloxy) | |

| 2-Chloro-N-aryl-acetamide | 2-Toluene | 2-(o-Tolyloxy) | |

| 2-Chloro-N-aryl-acetamide | Carvacrol | 2-(2-isopropyl-5-methylphenoxy) | researchgate.net |

Substituent Variations on the Chlorophenyl Ring

The N-aryl portion of the molecule, the chlorophenyl ring, can also be systematically modified. This is achieved by using different substituted anilines in the initial amide bond formation step with chloroacetyl chloride. nih.gov Variations can include changing the position of the chlorine atom (e.g., to 3-chloro or 4-chloro), introducing multiple chloro substituents, or replacing the chlorine with other functional groups like methoxy (B1213986) or fluoro groups. ijpsr.infogoogle.com

Interactive Table: Examples of Analogs with Modified N-Aryl Rings

| Aniline Precursor | Resulting N-Aryl Moiety | Intermediate Formed | Reference |

| 3-Chloroaniline | N-(3-chlorophenyl) | 2-Chloro-N-(3-chlorophenyl)acetamide | ijpsr.info |

| 4-Fluoroaniline | N-(4-fluorophenyl) | 2-Chloro-N-(4-fluorophenyl)acetamide | ijpsr.info |

| 2-Methoxyaniline | N-(2-methoxyphenyl) | 2-Chloro-N-(2-methoxyphenyl)acetamide | ijpsr.info |

| 4-Aminophenol | N-(4-hydroxyphenyl) | 2-Chloro-N-(4-hydroxyphenyl)acetamide | iucr.org |

| 4-Fluoro-N-isopropylaniline | N-(4-fluorophenyl)-N-isopropyl | 2-Chloro-N-(4-fluorophenyl)-N-isopropylacetamide | google.com |

Alterations to the Acetamide Linkage

The acetamide linkage is a critical functional group in many biologically active molecules, contributing to their structural integrity and interaction with biological targets through hydrogen bonding. researchgate.netnih.gov However, the amide bond can be susceptible to enzymatic degradation, which can limit the bioavailability and in vivo stability of a compound. nih.govacs.org A common strategy in medicinal chemistry to address this is the replacement of the amide bond with a bioisostere—a different functional group with similar physicochemical properties that can maintain or improve the compound's biological activity while enhancing its pharmacokinetic profile. nih.govacs.orgresearchgate.net

Bioisosteric replacement of the acetamide linkage in this compound can lead to novel derivatives with modified properties such as increased metabolic stability, enhanced potency, and improved selectivity. nih.govacs.org Various functional groups have been successfully employed as amide bond isosteres. nih.gov

Potential Bioisosteric Replacements for the Acetamide Linkage:

| Bioisostere | Rationale for Replacement | Potential Impact on Properties |

| 1,2,3-Triazole | The 1,4-disubstituted 1,2,3-triazole can mimic the trans conformation of the amide bond and is metabolically stable. acs.org | Improved metabolic stability, potential for new interactions through the nitrogen atoms. |

| Oxadiazole | The 1,3,4-oxadiazole (B1194373) is a known bioisostere for amides and esters, potentially offering increased aqueous solubility and improved metabolic stability. researchgate.net | Enhanced solubility, resistance to hydrolysis. |

| Thioamide | Replacing the carbonyl oxygen with sulfur can alter the electronic properties and hydrogen bonding capacity of the linkage. | Modified hydrogen bonding, potential for altered target affinity. |

| Fluoroalkene | A fluoroalkene moiety can act as a stable mimic of the amide bond, with the fluorine atoms influencing the electrostatic potential. | Increased metabolic stability, altered electronic properties. |

| Trifluoroethylamine | This group can serve as a non-hydrolyzable amide isostere, enhancing metabolic stability. | Significantly improved resistance to enzymatic cleavage. |

The strategic selection of an appropriate bioisostere depends on several factors, including the desired physicochemical properties and the synthetic feasibility. nih.govacs.org The synthesis of these derivatives would involve multi-step reaction sequences tailored to the specific isostere being introduced.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives can lead to more environmentally friendly and efficient manufacturing processes.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govjchps.com The direct coupling of microwave energy with the reacting molecules results in rapid and uniform heating, which can accelerate reaction rates. The synthesis of various N-aryl amides and related heterocyclic compounds has been successfully achieved using microwave-assisted protocols. nih.govresearchgate.netmdpi.com This technique could be applied to the key bond-forming steps in the synthesis of this compound, potentially leading to a more efficient and sustainable process.

Solvent-Free Reactions:

The elimination of volatile organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. jmchemsci.comcmu.edu Performing reactions in the absence of a solvent or in the solid state can significantly reduce waste and simplify product purification. jmchemsci.com Solvent-free methods have been successfully employed for the acylation of amines and other related transformations, sometimes in conjunction with microwave irradiation. jmchemsci.comasianpubs.org Investigating solvent-free conditions for the synthesis of the target compound could offer substantial environmental and economic benefits.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions, making them attractive alternatives to traditional chemical catalysts. rjpbr.comnih.gov Biocatalytic approaches can offer high enantioselectivity and regioselectivity, reducing the need for protecting groups and purification steps. nih.gov For the synthesis of this compound, enzymes such as lipases or amidases could potentially be employed for the amide bond formation step. The use of biocatalysis could lead to a greener and more sustainable synthetic route. rjpbr.com

Iron-Mediated Synthesis:

Recent research has demonstrated the use of iron dust as a reductant and additive for the synthesis of N-aryl amides from nitroarenes and acyl halides in water. rsc.org This method offers a milder and more environmentally friendly alternative to traditional methods that may use harsh reagents.

The adoption of these green chemistry principles in the synthesis of this compound and its derivatives can contribute to the development of more sustainable and efficient chemical manufacturing processes.

Preclinical Biological Evaluation and Mechanistic Studies of N 2 Chlorophenyl 2 3 Methylphenoxy Acetamide

In Vitro Biological Activities of N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide and Related Structures

While comprehensive biological data for this compound is limited in publicly accessible literature, extensive research on structurally related phenoxyacetamide and N-phenylacetamide derivatives provides significant insights into the potential activities of this class of compounds. This article synthesizes the preclinical findings for these related structures, focusing on their antimicrobial, antiproliferative, anti-inflammatory, and osteoclast-modulating properties.

Research into the antimicrobial properties of acetamide (B32628) derivatives has revealed that specific structural modifications significantly influence their efficacy against bacterial and fungal pathogens.

The antibacterial potential of various acetamide derivatives has been explored, although specific data for this compound is not available. However, studies on related compounds demonstrate a range of activities. A series of novel N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety showed promising in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X. oryzae pv. oryzicola (Xoc). mdpi.com For instance, the compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a half-maximal effective concentration (EC50) of 156.7 µM against Xoo, which was superior to commercial standards like bismerthiazol (B1226852) (230.5 µM). mdpi.com Scanning electron microscopy revealed that this compound could induce the rupture of the bacterial cell membrane. mdpi.com

Conversely, another study that synthesized a series of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides found them to be devoid of antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at concentrations up to 50 µg/mL. nih.gov This highlights the high degree of structural specificity required for antibacterial action within the broader class of phenoxyacetamide derivatives.

The antifungal activity of acetamide derivatives has been noted, particularly for chloro-substituted compounds. Research on 2-chloro-N-phenylacetamide, a related structure, has demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.brnih.gov This compound was effective against all tested strains of Candida albicans and Candida parapsilosis, exhibiting a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. scielo.brnih.gov Furthermore, it displayed a minimum fungicidal concentration (MFC) between 512 and 1,024 µg/mL. scielo.brnih.gov

The compound also demonstrated efficacy against biofilms, inhibiting their formation by up to 92% and disrupting preformed biofilms by up to 87%. scielo.brnih.gov Similar activity was observed against Aspergillus flavus, with MIC values ranging from 16 to 256 µg/mL and MFC values from 32 to 512 µg/mL. scielo.brresearchgate.net Mechanistic studies suggest its mode of action may involve binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.brresearchgate.net In contrast, the N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamide series did not show any significant antifungal activity against Candida albicans, Candida tropicalis, or Cryptococcus neoformans at concentrations up to 100 µg/mL. nih.gov

| Fungal Species | Activity Metric | Concentration Range (µg/mL) |

|---|---|---|

| Candida albicans & Candida parapsilosis | MIC | 128 - 256 |

| MFC | 512 - 1,024 | |

| Aspergillus flavus | MIC | 16 - 256 |

| MFC | 32 - 512 |

Evaluation of the cytotoxic effects of acetamide derivatives on non-human models has been conducted, notably through the brine shrimp lethality assay, which serves as a general screen for toxicity. A study on synthesized hydroxyacetamide derivatives utilized this assay to examine cellular toxicity. researchgate.net The results from this study indicated that all the tested molecules were cytotoxic in nature, according to the Meyer theory. researchgate.net For example, the derivative designated FP2 showed a potent effect with a lethal concentration 50% (LC50) of 7.7 µg/mL, which was more potent than the potassium dichromate standard (LC50 of 13.83 µg/mL). researchgate.net While this assay provides a preliminary indication of general cytotoxicity, specific data on the antiproliferative effects of this compound or closely related phenoxyacetamides against non-human cell lines is not extensively documented in the reviewed literature.

| Compound | LC50 (µg/mL) |

|---|---|

| Hydroxyacetamide Derivative (FP2) | 7.7 |

| Potassium Dichromate (Standard) | 13.83 |

The anti-inflammatory potential of acetamide derivatives has been investigated in various cellular models. One study reported the synthesis and antioxidant activity of new acetamide derivatives, assessing their ability to affect the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated J774.A1 macrophage cells. nih.govmdpi.com This provides a direct measure of anti-inflammatory response at a cellular level.

Another study on a series of 2-(substituted phenoxy) acetamide derivatives found that compounds with halogen substitutions on the aromatic ring favored anti-inflammatory activity. nih.govresearchgate.net The research pointed towards the suppression of cyclooxygenase (COX) and lipoxygenase (LOX) pathways as a potential mechanism for this activity. nih.gov For instance, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as exhibiting notable anti-inflammatory effects. nih.govresearchgate.net The inhibition of enzymes like COX-2 is a key mechanism for reducing inflammation, as they are responsible for synthesizing high concentrations of prostaglandin (B15479496) E2 (PGE2) in pathological conditions. nih.gov

Significant research has been conducted on a closely related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) , which shares the core 2-(3-methylphenoxy)acetamide (B155625) structure with the subject of this article. nih.govnih.gov These studies provide strong evidence for the role of this chemical scaffold in regulating bone cell function.

In vitro studies using bone marrow-derived macrophages (BMMs) demonstrated that NAPMA significantly inhibits the receptor activator of nuclear factor-kappa B ligand (RANKL)-induced differentiation of these precursors into mature, multinucleated osteoclasts. nih.govnih.gov This inhibition was observed to be dose-dependent and occurred without inducing cytotoxicity. nih.govresearchgate.net Functionally, NAPMA treatment led to a decrease in bone resorption and disrupted the formation of filamentous-actin (F-actin) ring structures, which are essential for osteoclast resorptive activity. nih.govnih.gov

Mechanistically, NAPMA was found to downregulate the expression of critical osteoclast-specific markers at both the transcript and protein levels. nih.govnih.gov These markers include the master regulators of osteoclastogenesis, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), as well as functional proteins like Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), Cathepsin K, and Matrix Metallopeptidase 9 (MMP-9). nih.gov

Furthermore, in a preclinical in vivo model of ovariectomy-induced osteoporosis in mice, NAPMA demonstrated a protective effect against bone loss. nih.govnih.gov Similarly, other related phenoxyacetamide derivatives, such as N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) and 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1piperazinyl) phenyl] acetamide (2-NPPA), have also been shown to inhibit osteoclast differentiation by suppressing key signaling pathways and gene expression. semanticscholar.orgfrontiersin.org

| Assay | Effect of NAPMA Treatment |

|---|---|

| Osteoclast Differentiation (TRAP Staining) | Dose-dependent inhibition |

| Bone Resorption | Decreased |

| Actin Ring Formation | Decreased |

| c-Fos and NFATc1 Expression | Downregulated |

| DC-STAMP, Cathepsin K, MMP-9 Expression | Downregulated |

| In Vivo Bone Loss (Ovariectomized Mice) | Protective effect observed |

Antileishmanial Investigations in Parasitic Systems

Investigations into the specific antileishmanial activity of this compound against parasitic systems are not extensively documented in the available scientific literature. While various acetamide derivatives have been explored for a range of pharmacological activities, dedicated studies focusing on this particular compound's efficacy against Leishmania species have not been identified.

Exploration of Other Preclinical Biological Effects

While direct studies on this compound are limited, significant preclinical research has been conducted on structurally similar analogs, revealing potent biological activities in other therapeutic areas. A notable analog, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) , has been identified as a significant inhibitor of osteoclast differentiation. nih.govmdpi.com Osteoclasts are cells responsible for bone resorption, and their excessive activity leads to bone loss in conditions like osteoporosis. nih.govmdpi.com In preclinical models, NAPMA was found to inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts, from bone marrow-derived macrophages. nih.govmdpi.com This inhibitory effect was observed to be dose-dependent and occurred without inducing cytotoxicity. nih.gov

Furthermore, another class of compounds sharing the N-(2-chlorophenyl) acetamide moiety has been investigated for different biological effects. For instance, derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide have been synthesized and evaluated for anticonvulsant properties, suggesting that the N-(2-chlorophenyl)acetamide scaffold may be relevant for activity within the central nervous system. jyoungpharm.org

Elucidation of Molecular Mechanisms of Action for this compound

The molecular mechanisms of action for this compound have not been directly elucidated. However, detailed mechanistic studies performed on its close analog, NAPMA, provide significant insights into the potential pathways this class of compounds may influence. nih.govmdpi.com

Identification of Putative Molecular Targets and Binding Interactions

Research on NAPMA has shown that it targets key transcription factors essential for osteoclastogenesis. The differentiation of osteoclasts is heavily dependent on the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway. nih.gov NAPMA treatment was found to downregulate the expression of crucial osteoclast-specific markers at both the transcript and protein levels. nih.govmdpi.com Among the most important molecular targets identified are c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) . nih.gov NFATc1 is considered a master regulator of osteoclast differentiation, and its suppression is a key element of NAPMA's inhibitory effect. nih.gov The compound also reduces the expression of other important proteins involved in the structure and function of osteoclasts, including Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), Cathepsin K, and Matrix Metalloproteinase-9 (MMP-9). nih.govmdpi.com

Characterization of Intracellular Signaling Pathway Modulation

The inhibitory effects of NAPMA are mediated through the modulation of specific intracellular signaling pathways that are downstream of RANKL activation. By downregulating the expression of the transcription factors c-Fos and NFATc1, NAPMA effectively interrupts the signaling cascade required for the differentiation and maturation of osteoclasts. nih.gov This disruption prevents the subsequent expression of genes responsible for the bone-resorbing functions of these cells. nih.govmdpi.com Studies on a related analog, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), have further implicated the modulation of TNF receptor-associated factor 6 (TRAF6) signaling, an essential upstream mediator in the RANKL pathway that leads to the activation of downstream transcription factors.

Cellular Effects and Phenotypic Responses

The molecular interactions and signaling pathway modulations initiated by NAPMA translate into distinct cellular effects and phenotypic responses. The primary cellular effect is the potent inhibition of osteoclast formation in a dose-dependent manner. nih.gov Functionally, this leads to a significant reduction in bone resorption. nih.govmdpi.com Another critical phenotypic response observed is the disruption of actin ring formation in osteoclasts. The formation of these filamentous-actin (F-actin) ring structures is essential for osteoclasts to adhere to the bone surface and carry out resorption. nih.gov Treatment with NAPMA leads to a decrease in this crucial cellular activity, further contributing to its anti-resorptive properties. nih.govmdpi.com

Table 1: Effect of NAPMA on Osteoclast-Specific Gene Expression

| Gene Target | Effect of NAPMA Treatment | Reference |

| c-Fos | Downregulation | nih.gov |

| NFATc1 | Downregulation | nih.gov |

| DC-STAMP | Downregulation | nih.gov |

| Cathepsin K | Downregulation | nih.govmdpi.com |

| MMP-9 | Downregulation | nih.govmdpi.com |

| TRAP | Downregulation | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies on this compound and its analogs have provided insights into the chemical features that govern their biological activity, particularly concerning the inhibition of osteoclast differentiation. The core structure of phenoxy acetamide is a versatile scaffold found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.net

By comparing the activity of analogs like NAPMA and PPOA-N-Ac-2-Cl, key structural determinants can be inferred. Both compounds feature an N-[2-(4-acetyl-1-piperazinyl)phenyl] moiety, suggesting its importance for activity against osteoclastogenesis. The primary difference lies in the substituted phenoxy group: a 3-methylphenoxy group in NAPMA and a 2-chlorophenoxy group in PPOA-N-Ac-2-Cl. The potent activity of both compounds indicates that substitutions at either the meta- (position 3) or ortho- (position 2) position of the phenoxy ring are well-tolerated and can confer significant inhibitory effects on osteoclast function.

Broader studies on phenoxy acetamide derivatives have shown that the nature and position of substituents on the aromatic rings are critical for determining the specific biological activity and potency. For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, the presence of halogen atoms on the aromatic ring was found to favor anticancer and anti-inflammatory activity. researchgate.net This highlights the modularity of the phenoxy acetamide scaffold and suggests that systematic modifications to either the phenoxy or the N-phenylacetamide portions of this compound could be used to optimize its activity for various therapeutic targets.

Influence of Substituent Position and Electronic Properties

The biological profile of phenoxyacetamide derivatives is significantly modulated by the substituents on both the N-phenyl ring and the phenoxy ring. The position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of these functional groups can dictate the molecule's potency and selectivity for various biological targets.

On the N-phenyl moiety of the parent compound, a chlorine atom is present at the ortho (2-position). Halogens like chlorine are electron-withdrawing groups that can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. Studies on related acetamide structures have shown that the placement of such groups is critical. For instance, in a series of acetazolamide-based inhibitors, an ortho-methyl group on a phenyl ring led to a 4- to 8-fold increase in potency compared to meta- or para-methyl substitutions. acs.orgacs.org Conversely, a para-fluoro substituent resulted in a decrease in potency compared to an unsubstituted analog. acs.orgacs.org This highlights the sensitive dependence of activity on both the type and position of the substituent.

On the phenoxy ring, the parent compound features a methyl group at the meta (3-position). A methyl group is weakly electron-donating and can impact activity through steric and electronic effects. Research on other aromatic compounds has demonstrated that meta and para positions for a methyl group can lead to greater antimicrobial activity compared to an ortho-substituted derivative, suggesting that steric hindrance at the ortho position might be detrimental to binding at the active site. researchgate.net In a separate study on substituted acetamide derivatives, increasing the number of methyl groups on a phenyl ring from one to three significantly enhanced inhibitory activity against butyrylcholinesterase. nih.govresearchgate.net The specific location of substituents on the phenoxy ring is also crucial, as seen in related compounds where a 4-chlorophenoxy group was part of a potent inhibitor of osteoclastogenesis. nih.gov

The interplay of these electronic and positional effects is summarized in the table below, which compares related structures from various studies to infer the SAR for the title compound.

| Compound / Derivative Class | Ring | Substitution | Position | Property | Observed Biological Effect |

| Acetazolamide-based analogs | Phenyl | Methyl | Ortho | Electron-Donating | 4-8 fold more potent than meta/para analogs. acs.orgacs.org |

| Acetazolamide-based analogs | Phenyl | Fluoro | Para | Electron-Withdrawing | 2-4 fold decrease in potency. acs.orgacs.org |

| Schiff bases | Aryl | Methyl | Meta/Para | Electron-Donating | Exhibited more antifungal/antibacterial activity than ortho. researchgate.net |

| Substituted acetamides | Phenyl | Methyl | - | Electron-Donating | Increasing the number of methyl groups improved inhibitory potency. nih.govresearchgate.net |

| PPOAC-Bz | Phenoxy | Chloro | Para | Electron-Withdrawing | Potent inhibitor of osteoclastogenesis. nih.gov |

Impact of Core Skeleton Modifications

Alterations to the central N-phenyl-2-phenoxyacetamide skeleton can lead to compounds with profoundly different biological activities, demonstrating the core's role as a versatile scaffold. Modifications can include changes to the N-phenyl group, the phenoxy ring, or the acetamide linker.

A significant modification involves replacing the N-(2-chlorophenyl) group with a more complex moiety, such as N-[2-(4-acetyl-1-piperazinyl)phenyl]. This structural change creates the compound N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA). Preclinical studies have identified NAPMA as a potent inhibitor of osteoclast differentiation. It effectively downregulates osteoclast-specific markers and protects against ovariectomy-induced bone loss in animal models. This indicates that modifying the N-phenyl portion of the scaffold can direct the compound's activity towards targets involved in bone metabolism.

Similarly, another analog, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), which combines a modified N-phenyl group with a substitution change on the phenoxy ring, also shows strong inhibitory effects on osteoclastogenesis and prevents bone loss in mice. nih.gov These examples underscore how substantial modifications to the N-phenyl group, particularly the introduction of a piperazine (B1678402) moiety, can confer potent and specific biological activities.

Replacing the core aromatic rings with other heterocyclic systems also drastically alters the pharmacological profile. For example, incorporating a benzoxazole (B165842) ring in place of the N-phenyl group has been explored to create antidiabetic agents. These modifications highlight the importance of the core skeleton in orienting the key functional groups for interaction with specific biological targets.

The table below illustrates how major modifications to the core skeleton influence the observed biological activity.

| Compound Name | Core Skeleton Modification | Resulting Biological Activity |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) | N-(2-chlorophenyl) group replaced with N-[2-(4-acetyl-1-piperazinyl)phenyl] | Inhibition of osteoclast differentiation; potential osteoporosis treatment. |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | N-(2-chlorophenyl) group replaced with N-[2-(4-benzoyl-1-piperazinyl)phenyl]; phenoxy ring substituted at para-position with Chloro | Inhibition of osteoclastogenesis and resorptive bone loss. nih.gov |

| Benzoxazole-2-yl)-2-phenoxyacetamide derivatives | N-phenyl ring system replaced with a benzoxazole core | Potential antidiabetic agents. |

Computational and Theoretical Investigations of N 2 Chlorophenyl 2 3 Methylphenoxy Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and reactivity of a molecule. These calculations provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and polarizable.

For N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide, DFT calculations can determine these energy values. The distribution of HOMO and LUMO orbitals across the molecular structure indicates the most probable sites for nucleophilic and electrophilic attacks, respectively. For instance, in similar acetamide (B32628) structures, the HOMO is often localized on the electron-rich phenoxy ring, while the LUMO may be distributed across the chlorophenyl or amide portions of the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the typical output of quantum chemical calculations.

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.netmdpi.com These descriptors, based on conceptual DFT, help in predicting how the molecule will behave in a chemical reaction.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule, calculated as ω = μ² / (2η), where μ (chemical potential) is -χ. It measures the energy stabilization when the system acquires additional electronic charge. nih.gov

These calculated parameters for this compound allow for a comprehensive assessment of its chemical reactivity profile.

Table 2: Illustrative Molecular Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Ionization Potential | I | 6.25 | -EHOMO |

| Electron Affinity | A | 1.10 | -ELUMO |

| Electronegativity | χ | 3.675 | (I+A)/2 |

| Chemical Hardness | η | 2.575 | (I-A)/2 |

Note: The data in this table are calculated from the illustrative values in Table 1 and serve as a representative example of a reactivity analysis.

Molecular Docking Simulations to Predict Binding Affinity and Mode of Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug design to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme.

The first step in molecular docking is to identify a potential binding site or "pocket" on the target protein. acs.org These sites are typically hydrophobic cavities on the protein surface with specific geometric and chemical properties that can accommodate a small molecule. For compounds structurally related to this compound, potential targets could include enzymes like monoamine oxidase (MAO-B), pyruvate (B1213749) dehydrogenase kinases (PDKs), or various receptors involved in cellular signaling. nih.govbrieflands.comresearchgate.net Docking algorithms systematically search for the best fit between the ligand and the binding site, generating multiple possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

Once the optimal binding pose is identified, a detailed interaction profile is generated. nih.gov This profile characterizes the non-covalent interactions that stabilize the ligand-protein complex. Understanding these interactions is crucial for explaining the molecule's biological activity and for guiding lead optimization. mdpi.comoup.com

Common interactions include:

Hydrogen Bonds: Formed between the amide group (-NH-C=O) of the ligand and polar amino acid residues (e.g., Serine, Threonine, Aspartate).

Hydrophobic Interactions: Occur between the aromatic rings (chlorophenyl and methylphenoxy) of the ligand and nonpolar residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket.

π-π Stacking: An interaction between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Table 3: Illustrative Ligand-Target Interactions for this compound in a Putative Kinase Binding Site

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amide Oxygen (C=O) | LYS 72 (Backbone NH) | Hydrogen Bond | 2.9 |

| Amide Hydrogen (N-H) | GLU 91 (Sidechain O) | Hydrogen Bond | 3.1 |

| Chlorophenyl Ring | LEU 148 | Hydrophobic | 3.8 |

| Methylphenoxy Ring | PHE 145 | π-π Stacking | 4.2 |

Note: This table presents a hypothetical interaction profile to illustrate the detailed output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, QSAR studies would involve synthesizing and testing a series of its derivatives with varied substituents on the aromatic rings.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is developed that correlates a combination of these descriptors with the observed biological activity (e.g., IC₅₀). brieflands.comnih.gov A robust QSAR model not only explains the structure-activity relationship but can also be used to predict the activity of new, unsynthesized derivatives, thereby saving significant time and resources in the drug discovery process. crpsonline.com

For instance, a hypothetical QSAR model for a series of phenoxy acetamide derivatives might look like: pIC₅₀ = 0.75 * LogP - 0.21 * (Molecular Volume) + 0.45 * (Dipole_Z) + 2.58

This equation would suggest that higher hydrophobicity (LogP) and a larger dipole moment along the z-axis increase activity, while a larger molecular volume is detrimental. Such insights are invaluable for designing the next generation of compounds. nih.gov

Table 4: Illustrative Data for a QSAR Model of this compound Derivatives

| Derivative (Substitution) | LogP | Molecular Volume (ų) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

|---|---|---|---|---|

| Parent Compound | 4.1 | 250 | 6.5 | 6.48 |

| 4'-Fluoro (on chlorophenyl) | 4.2 | 252 | 6.7 | 6.65 |

| 4-Methoxy (on phenoxy) | 3.9 | 265 | 6.1 | 6.12 |

Note: The data in this table and the accompanying equation are hypothetical and for illustrative purposes only, representing a typical outcome of a QSAR study.

Development of Predictive Models

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, has been instrumental in understanding the structural requirements for the biological activity of phenoxyacetamide derivatives. Although specific models for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous compounds provide a robust framework for its analysis.

2D-QSAR models for various series of phenoxyacetamide analogs have been developed using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov These models correlate physicochemical and structural descriptors with biological activities, such as inhibitory effects on enzymes or receptors. For instance, a study on 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors resulted in a statistically significant 2D-QSAR model with a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. nih.gov The external predictive ability of this model was confirmed with a pred_r² value of 0.7128. nih.gov

Similarly, 3D-QSAR studies, like the k-nearest neighbor molecular field analysis (k-NN MFA), have been employed to generate models based on the three-dimensional arrangement of molecular fields (steric, electrostatic, and hydrophobic). nih.gov A notable 3D-QSAR model for HIF-1 inhibitors demonstrated excellent internal and external predictability, with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov These models are crucial for designing novel derivatives with enhanced activity.

The following interactive table summarizes the statistical quality of representative QSAR models developed for analogous phenoxyacetamide series.

| Model Type | Statistical Method | r² | q² | pred_r² |

| 2D-QSAR | MLR | 0.9469 | 0.8933 | 0.7128 |

| 3D-QSAR | k-NN MFA | - | 0.9672 | 0.8480 |

| 2D-QSAR | - | 0.9033 | 0.8376 | - |

Descriptor Analysis and Interpretation

The predictive power of QSAR models is contingent on the careful selection and interpretation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For phenoxyacetamide derivatives, a combination of constitutional, topological, electronic, and physicochemical descriptors has been found to be significant. nih.govcrpsonline.com

For phenoxyacetamide derivatives acting as Monoamine Oxidase (MAO) inhibitors, descriptors like molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and beta polarizability have shown significant correlation with activity. crpsonline.com A positive correlation with MW indicates that bulkier substituents may enhance inhibitory activity, while a negative correlation with HOMO energy suggests that electron-withdrawing groups could be beneficial. crpsonline.com The negative correlation with beta polarizability points towards the favorability of less polar molecules for this specific activity. crpsonline.com

The interactive table below presents a selection of important descriptors for phenoxyacetamide analogs and their general interpretation.

| Descriptor | Type | Interpretation of Correlation |

| SssNHE-index | Electrotopological | Relates to the electronic state of the amide nitrogen and its availability for interaction. |

| slogp | Physicochemical | Indicates the lipophilicity of the molecule, affecting its membrane permeability and interaction with hydrophobic pockets. |

| T_O_N_1, T_2_Cl_1 | Topological | Represents the presence and connectivity of specific atoms (oxygen, nitrogen, chlorine), highlighting key structural features. |

| Molecular Weight (MW) | Constitutional | A positive correlation suggests that larger, bulkier molecules may have better binding affinity. |

| HOMO Energy | Quantum-Chemical | A negative correlation suggests that lower HOMO energy (less easily oxidized) is favorable for activity. |

| Beta Polarizability | Electronic | A negative correlation indicates that lower polarizability is associated with higher activity. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability of Ligand-Target Complexes

An MD simulation would typically begin with the docked pose of this compound within the active site of a target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for all atoms in the system, allowing for the observation of their movements over a defined period, often in the nanosecond to microsecond range. researchgate.net

Key analyses performed on the resulting trajectory include the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD for both suggests that the ligand remains securely bound in the active site. researchgate.net The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be involved in ligand binding and conformational changes. researchgate.net

Furthermore, MD simulations allow for a detailed examination of the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. researchgate.net The persistence of these interactions throughout the simulation provides evidence for the stability of the binding mode. By understanding the conformational dynamics and the key interactions that stabilize the ligand-target complex, MD simulations can guide the rational design of more potent and selective analogs. uzh.ch

Analytical Methodologies for Comprehensive Characterization of N 2 Chlorophenyl 2 3 Methylphenoxy Acetamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For this compound, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic protons on the two separate benzene (B151609) rings would appear as complex multiplets in the downfield region (typically 6.8-8.5 ppm). The singlet for the methyl group (-CH₃) on the phenoxy ring would be expected further upfield. The methylene (B1212753) protons (-OCH₂-) adjacent to the ether oxygen would likely appear as a singlet, while the amide proton (-NH-) would present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, 15 distinct carbon signals are expected, corresponding to the methyl carbon, the methylene carbon, the carbonyl carbon of the amide, and the twelve aromatic carbons. The carbonyl carbon is characteristically found far downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are theoretical predictions based on the molecular structure. Actual experimental values may vary.)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Amide N-H | 8.0 - 9.0 | Broad Singlet | 1H |

| 2-Chlorophenyl Ring H's | 7.0 - 8.4 | Multiplet | 4H |

| 3-Methylphenoxy Ring H's | 6.8 - 7.3 | Multiplet | 4H |

| Methylene (-OCH₂-) | 4.6 - 4.8 | Singlet | 2H |

| Methyl (-CH₃) | 2.3 - 2.4 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| Carbonyl (C=O) | 165 - 170 | ||

| Aromatic C-O / C-N / C-Cl | 110 - 160 | ||

| Methylene (-OCH₂-) | 65 - 70 | ||

| Methyl (-CH₃) | 20 - 25 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically found in the 1650-1680 cm⁻¹ region. Another key feature is the N-H stretching vibration of the secondary amide, which appears as a sharp peak around 3300 cm⁻¹. The C-N stretch of the amide would also be present. The presence of the ether linkage is confirmed by a characteristic C-O-C stretching band. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the aromatic ring vibrations and the C-C backbone of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are theoretical predictions based on the molecular structure. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| Amide (N-H) | Stretching | 3250 - 3350 | Medium-Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Amide (C=O) | Stretching | 1650 - 1680 | Strong |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Strong |

| Amide (N-H) | Bending | 1510 - 1550 | Medium-Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Aryl-Cl | Stretching | 700 - 800 | Medium |

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure. The molecular formula of the compound is C₁₅H₁₄ClNO₂, corresponding to a monoisotopic mass of approximately 275.07 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 275, with a characteristic M+2 peak at m/z 277 with about one-third the intensity, confirming the presence of a single chlorine atom. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl group and the ether oxygen, which are relatively weak points in the structure. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangements, if sterically possible.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are theoretical predictions based on the molecular structure. Actual experimental values may vary.)

| Fragment Structure | Proposed Fragmentation Pathway | Predicted m/z |

| [C₁₅H₁₄ClNO₂]⁺ | Molecular Ion (M⁺) | 275 / 277 |

| [C₈H₇NOCl]⁺ | Cleavage of ether C-O bond | 168 / 170 |

| [C₇H₇O]⁺ | Cleavage of ether C-O bond | 107 |

| [C₆H₄ClNH]⁺ | Cleavage adjacent to carbonyl | 125 / 127 |

| [C₇H₇]⁺ | Tropylium ion from methylphenoxy group | 91 |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com To perform this analysis, a suitable single crystal of this compound must be grown.

A successful crystallographic analysis would yield a definitive solid-state molecular conformation, providing precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice. Intermolecular forces, such as hydrogen bonds (e.g., between the amide N-H of one molecule and the carbonyl C=O of a neighboring molecule) and van der Waals interactions, which dictate the crystal packing, would be identified and characterized. nih.gov This information is invaluable for understanding the compound's physical properties and for computational modeling studies. To date, no public crystal structure data for this specific compound has been reported.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is used to separate, identify, and purify the components of a mixture. For this compound, it is vital for assessing the purity of the final product and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity. rsc.org In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

The technique involves spotting the reaction mixture on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The product, being a larger and likely more polar molecule than the reactants, would have a different Retention Factor (Rƒ) value. By comparing the spots of the reaction mixture to those of the starting materials, the completion of the reaction can be determined. The presence of a single spot for the purified product indicates a high degree of purity. The Rƒ value is characteristic for a compound in a specific TLC system (stationary and mobile phase).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a molecule such as this compound, with its aromatic rings and amide linkage, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar.

A typical RP-HPLC method for the analysis of this compound would employ a C18 stationary phase, which consists of octadecylsilane (B103800) bonded to silica particles. This non-polar stationary phase effectively retains the analyte through hydrophobic interactions with its aromatic and alkyl moieties. The separation is then achieved by eluting the compound with a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

The composition of the mobile phase is a critical parameter that influences the retention and resolution of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and good peak shape, especially when analyzing samples that may contain impurities with different polarities. The aqueous component of the mobile phase is usually buffered to maintain a constant pH, which is important for the consistent ionization state of any acidic or basic functional groups, although this compound itself is a neutral molecule. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum.

Detailed research findings for a hypothetical HPLC analysis of this compound are presented in the following data table. This data illustrates the typical performance of a well-optimized RP-HPLC method.

Table 1: Hypothetical HPLC Analysis Data for this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B in 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Results | |

| Retention Time (t R ) | 7.85 min |

| Peak Area | 1254300 |

| Purity (%) | 99.2 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For a compound with the molecular weight and polarity of this compound, direct analysis by GC can be challenging due to its relatively low volatility and the potential for thermal degradation of the amide group in the hot injector port. bre.com To overcome these challenges, derivatization is often employed. research-solution.comresearchgate.net

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. A common derivatization technique for compounds containing active hydrogens, such as the N-H group in the amide linkage, is silylation. sigmaaldrich.comphenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby reducing the compound's polarity and increasing its volatility. sigmaaldrich.com

The derivatized analyte is then introduced into the GC, where it is vaporized and swept by an inert carrier gas, such as helium or nitrogen, through a capillary column. The column contains a stationary phase, which can be a non-polar phase like 5% phenyl polysiloxane or a medium-polarity phase, to separate the components of the sample based on their boiling points and interactions with the stationary phase. A temperature program is typically used, where the column temperature is gradually increased to facilitate the elution of compounds with different volatilities.

Detection of the eluted compounds is often performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS). GC coupled with Mass Spectrometry (GC-MS) is a particularly powerful technique as it provides not only quantitative information but also structural information through the analysis of the compound's mass spectrum and fragmentation pattern. The mass spectrum of derivatized this compound would show a molecular ion peak corresponding to the TMS derivative, and characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

The following table presents hypothetical data from a GC-MS analysis of the TMS derivative of this compound.

Table 2: Hypothetical GC-MS Analysis Data for TMS-derivatized this compound

| Parameter | Value |

| Derivatization | |

| Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 min |

| Chromatographic Conditions | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Injection Mode | Split (10:1) |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Mass Spectrometry Conditions | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-500 amu |

| Results | |

| Retention Time (t R ) | 12.42 min |

| Molecular Ion (M+) | m/z 347 (for TMS derivative) |

| Key Fragment Ions | m/z 73 (TMS), m/z 127 (chlorophenyl), m/z 107 (methylphenoxy) |

Future Directions and Applications of N 2 Chlorophenyl 2 3 Methylphenoxy Acetamide Research

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of N-aryl acetamides often relies on methods that can be resource-intensive and generate significant waste. The future of synthesizing N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide and its analogs lies in the adoption of greener and more efficient methodologies.

Sustainable and Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. For this compound, this could involve exploring solvent-free reaction conditions or the use of safer, biodegradable solvents. Catalytic methods that avoid stoichiometric reagents are also a key area of focus. For instance, the use of reusable solid acid catalysts could replace traditional corrosive acids, simplifying purification and reducing waste streams.

Biocatalysis and Enzymatic Synthesis: Harnessing the power of enzymes offers a highly specific and environmentally benign route to amide bond formation. Lipases and other hydrolases can be employed in non-aqueous media to catalyze the amidation reaction between 2-(3-methylphenoxy)acetic acid and 2-chloroaniline (B154045). This approach often proceeds under mild conditions, reducing energy consumption and the formation of byproducts. Future research could focus on identifying or engineering enzymes with enhanced activity and stability for the specific substrates required for the synthesis of this compound.

Flow Chemistry and Continuous Manufacturing: Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering improved safety, efficiency, and scalability. The synthesis of this compound could be adapted to a flow process, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and a significant reduction in reaction volumes and waste.

Unconventional Metal-Free Synthesis: To circumvent the cost and potential toxicity of heavy metal catalysts, metal-free synthetic routes are gaining traction. Organocatalysis, for example, utilizes small organic molecules to catalyze reactions. For the synthesis of N-aryl acetamides, various organocatalysts could be explored to facilitate the amide bond formation, offering a more sustainable and cost-effective alternative to metal-catalyzed cross-coupling reactions.

| Synthetic Approach | Key Advantages | Potential Application for this compound |

| Green Chemistry | Reduced waste, use of safer reagents and solvents. | Implementation of solvent-free conditions or use of biodegradable solvents. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Use of lipases or engineered enzymes for amide bond formation. |

| Flow Chemistry | Improved safety, efficiency, scalability, and process control. | Development of a continuous manufacturing process for higher yield and purity. |

| Metal-Free Synthesis | Avoidance of toxic and expensive metal catalysts. | Application of organocatalysts for the amidation step. |

Advanced Biological Target Validation and Proteomic Approaches

Identifying the precise molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for predicting potential therapeutic effects and off-target toxicities. For this compound, a multifaceted approach combining computational and experimental techniques will be essential.

Computational Target Prediction: Initial exploration of potential biological targets can be performed using in silico methods. By comparing the structure of this compound to databases of known bioactive molecules, potential protein targets can be predicted. Molecular docking simulations can then be used to model the interaction of the compound with these predicted targets, providing insights into the potential binding affinity and mode of interaction.

Chemical Proteomics for Target Deconvolution: A powerful experimental strategy for unbiased target identification is chemical proteomics. This involves synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag. This "chemical probe" can be introduced into a cellular system to covalently label its interacting proteins. The tagged proteins can then be enriched and identified using mass spectrometry, providing a comprehensive profile of the compound's direct biological targets.

Advanced Proteomic Techniques: Techniques such as thermal proteome profiling (TPP) and cellular thermal shift assay (CETSA) can be employed to validate target engagement in a cellular context. These methods assess the thermal stability of proteins in the presence of the compound; a shift in the melting temperature of a protein upon compound binding indicates a direct interaction. These approaches provide valuable information on target engagement under physiological conditions.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs can provide crucial information about the key structural features required for target interaction. For example, altering the position of the chloro and methyl substituents or replacing the phenyl rings with other aromatic systems can help to delineate the pharmacophore and optimize target affinity and selectivity.

Development of this compound as a Chemical Probe for Biological Systems

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable chemical probe to investigate biological pathways and protein function. A well-designed chemical probe should retain the biological activity of the parent compound while allowing for the detection and identification of its molecular targets.

Design and Synthesis of a Chemical Probe: The design of a chemical probe based on the this compound scaffold would involve the strategic incorporation of two key functionalities: a photoreactive group and a reporter tag.

Photoreactive Group: A photoreactive moiety, such as a diazirine or an aryl azide (B81097), can be introduced into the molecule. Upon irradiation with UV light, this group forms a highly reactive species that can covalently crosslink with nearby amino acid residues of the target protein. The position of this group should be carefully chosen to minimize disruption of the compound's binding to its target.

Reporter Tag: A reporter tag, such as a biotin (B1667282) molecule or a small alkyne or azide handle for "click chemistry," is also incorporated. This tag facilitates the detection and enrichment of the probe-protein adducts.

A hypothetical design for a chemical probe could involve attaching a linker containing both a diazirine and an alkyne tag to a less sterically hindered position on one of the phenyl rings, away from the core acetamide (B32628) linkage that is likely crucial for its biological activity.